molecular formula C23H27N5O B14993521 1-(2-Cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-phenylurea

1-(2-Cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-3-phenylurea

Cat. No.: B14993521
M. Wt: 389.5 g/mol
InChI Key: HDXRFGMFRXJWHP-UHFFFAOYSA-N
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Description

N-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)-N’-PHENYLUREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydropyrazino[1,2-a]benzimidazole core, which is further substituted with a cyclohexyl group and a phenylurea moiety. The intricate structure of this compound makes it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)-N’-PHENYLUREA typically involves multi-step organic reactionsThe final step involves the coupling of the phenylurea moiety under controlled conditions, often using reagents like isocyanates or carbodiimides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Purification methods like recrystallization and chromatography are essential to obtain the desired compound with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)-N’-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to derivatives with potentially enhanced properties .

Scientific Research Applications

N-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)-N’-PHENYLUREA has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)-N’-PHENYLUREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)propanamide
  • N-(2-Cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-4-fluorobenzamide
  • N-(2-Cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)-2-(3-methylphenoxy)acetamide

Uniqueness

N-(2-CYCLOHEXYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)-N’-PHENYLUREA stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the phenylurea moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

1-(2-cyclohexyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazol-8-yl)-3-phenylurea

InChI

InChI=1S/C23H27N5O/c29-23(24-17-7-3-1-4-8-17)25-18-11-12-21-20(15-18)26-22-16-27(13-14-28(21)22)19-9-5-2-6-10-19/h1,3-4,7-8,11-12,15,19H,2,5-6,9-10,13-14,16H2,(H2,24,25,29)

InChI Key

HDXRFGMFRXJWHP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN3C(=NC4=C3C=CC(=C4)NC(=O)NC5=CC=CC=C5)C2

Origin of Product

United States

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